3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine
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Overview
Description
3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 4-chloro-alpha-ethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with 4-chloro-alpha-ethoxybenzyl halides under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, interference with DNA synthesis, or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and are studied for their potential as PARP-1 inhibitors.
2,4,6-Trisubstituted pyrimidines: These compounds are synthesized through annulation reactions and have diverse applications in medicinal chemistry.
Uniqueness
3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
33235-84-6 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-ethoxymethyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C13H17ClN2O/c1-2-17-12(13-15-8-3-9-16-13)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) |
InChI Key |
VWBNFHRDDOEDJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)Cl)C2=NCCCN2 |
Origin of Product |
United States |
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